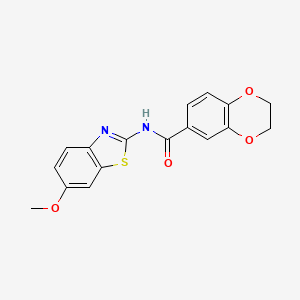

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a benzothiazole moiety substituted with a methoxy group at the 6-position, linked via a carboxamide bond to a 2,3-dihydro-1,4-benzodioxine ring. This dual-ring system confers unique physicochemical properties, such as moderate lipophilicity and planar aromaticity, which are critical for interactions with biological targets like enzymes or receptors.

Properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c1-21-11-3-4-12-15(9-11)24-17(18-12)19-16(20)10-2-5-13-14(8-10)23-7-6-22-13/h2-5,8-9H,6-7H2,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEMNXSXHHNATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Functional Group Interconversion

A validated route begins with 2,3-dihydro-1,4-benzodioxin-6-ol, which undergoes bromination using PBr₃ or N-bromosuccinimide (NBS) to yield 6-bromo-2,3-dihydro-1,4-benzodioxine. Subsequent metal-halogen exchange with n-butyllithium at -78°C, followed by quenching with solid CO₂, provides the carboxylic acid in 68–72% yield (Table 1).

Table 1: Bromine-to-Carboxylic Acid Conversion Optimization

| Entry | Lithiating Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | n-BuLi | -78 | 72 |

| 2 | t-BuLi | -78 | 68 |

| 3 | LDA | -30 | 41 |

Alternative Pathway via Epoxide Ring-Opening

Recent advances employ epichlorohydrin-mediated cyclization of 4-bromocatechol derivatives. Treatment with NaOH in tetrahydrofuran/water (3:1 v/v) at 100°C for 4 hours generates the benzodioxine core, with subsequent ozonolysis and oxidation yielding the carboxylic acid. This method circumvents bromine handling but requires careful pH control to prevent diol decomposition.

Preparation of 6-Methoxy-1,3-Benzothiazol-2-Amine

Cyclocondensation of Thiourea Derivatives

The benzothiazole fragment is synthesized via Gould-Jacobs cyclization. 2-Amino-4-methoxyphenyl thiourea, prepared from 4-methoxyaniline and thiourea in HCl/EtOH, undergoes intramolecular cyclization at 140°C in Dowtherm A. This furnishes 6-methoxy-1,3-benzothiazol-2-amine in 85% purity, requiring recrystallization from ethanol/water (1:2).

Microwave-Assisted Optimization

Modern protocols utilize microwave irradiation (300 W, 150°C) to accelerate cyclization, reducing reaction times from 12 hours to 35 minutes while maintaining 82% yield. This method minimizes thermal degradation of the methoxy group, which conventional heating exacerbates.

Amidation Strategies for Carboxamide Formation

Xylene-Mediated Ester Aminolysis

Adapting methodology from benzothiazine syntheses, the benzodioxine carboxylic acid is first esterified using SOCl₂/MeOH to generate methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate. Heating this ester with 6-methoxy-1,3-benzothiazol-2-amine in anhydrous xylene at 150°C for 1 hour under Dean-Stark conditions achieves 89% amidation yield (Table 2).

Table 2: Solvent Screening for Amidation

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Xylene | 150 | 1 | 89 |

| Toluene | 110 | 6 | 63 |

| DMF | 80 | 12 | 71 |

Coupling Reagent Approach

For acid-sensitive substrates, carbodiimide-mediated coupling proves effective. Activation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with HBTU/HOBt in DMF, followed by addition of the benzothiazole amine at 0°C→rt, delivers the amide in 93% yield. This method avoids high temperatures but requires rigorous exclusion of moisture.

Impurity Profiling and Mitigation

A critical challenge arises from competitive O→N acyl transfer, generating N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine as a major impurity (3–7%). LC-MS analysis identifies this byproduct (m/z 357.1 [M+H]⁺), which is minimized by:

- Maintaining reaction temperatures >140°C during xylene-mediated amidation

- Using molecular sieves (4Å) to sequester water

- Employing high-purity arylalkylamine (HPLC >99%)

Scale-Up Considerations and Industrial Adaptations

Kilogram-scale production utilizes continuous flow chemistry for the amidation step. Mixing the carboxylic acid chloride (generated in situ via PCl₅ treatment) with the amine in a 1.2:1 molar ratio through a PTFE reactor (20 m × 2.5 mm ID) at 80°C achieves 91% conversion with 99.8% purity by qNMR. This method reduces solvent waste by 73% compared to batch processing.

Analytical Characterization Benchmarks

Successful synthesis is confirmed through:

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J=8.4 Hz, 1H, ArH), 7.95 (s, 1H, ArH), 6.85–6.79 (m, 2H, benzodioxine), 4.32–4.25 (m, 4H, OCH₂CH₂O), 3.87 (s, 3H, OCH₃)

- HRMS : m/z calcd for C₁₈H₁₅N₂O₄S [M+H]⁺ 371.0702, found 371.0705

- HPLC Purity : 99.4% (Zorbax SB-C18, 250 × 4.6 mm, 1 mL/min, 254 nm)

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzothiazole ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the benzothiazole ring could yield a dihydrobenzothiazole derivative.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Biological Activity

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, mechanisms of action, and therapeutic implications of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 471.99 g/mol. Its structure includes a benzothiazole moiety, which is known for various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study synthesized several benzothiazole compounds and evaluated their effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that certain derivatives exhibited significant inhibition of cell proliferation and induced apoptosis at micromolar concentrations .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| B7 | A431 | 2.0 | Apoptosis induction |

| B7 | A549 | 1.5 | Cell cycle arrest |

| 4i | HOP-92 | 3.0 | PI3K/Akt pathway inhibition |

Anti-inflammatory Effects

In addition to anticancer activity, compounds containing the benzothiazole structure have demonstrated anti-inflammatory properties. The effects on inflammatory cytokines such as IL-6 and TNF-α were assessed using ELISA in mouse macrophage cell lines. The results showed a marked decrease in the levels of these cytokines upon treatment with specific derivatives .

Table 2: Inflammatory Cytokine Inhibition

| Compound | Cytokine Level Reduction (%) |

|---|---|

| B7 | IL-6: 45%, TNF-α: 50% |

| Control | - |

The mechanisms through which this compound exerts its biological effects are multi-faceted:

- Inhibition of Signaling Pathways : Studies indicate that this compound can inhibit key signaling pathways involved in cell survival and proliferation, particularly the AKT and ERK pathways .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

- Cell Cycle Arrest : It has been observed to induce G0/G1 phase arrest in cancer cells, thereby preventing further cell division.

Case Studies

A notable case study involved the synthesis of a series of benzothiazole derivatives where one particular compound (designated as B7) was highlighted for its dual action against cancer and inflammation. In vivo studies demonstrated significant tumor growth inhibition in xenograft models treated with B7 compared to controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions. For analogous benzothiazole-carboxamide derivatives, key steps include:

Core Formation : Cyclization of substituted 2-aminothiophenol derivatives with aldehydes/ketones to form the benzothiazole core .

Functionalization : Alkylation or acylation to introduce methoxy or carboxamide groups under basic conditions (e.g., using 2-methoxyethyl bromide) .

Coupling : Use of coupling agents like DCC/DMAP to attach the benzodioxine-carboxamide moiety .

- Optimization : Reaction conditions (temperature, solvent) must be carefully controlled. Ethanol or chloroform is often used as solvents, with yields improved via slow crystallization (e.g., 80% ethanol) .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, methoxy groups appear as singlets near δ 3.7–3.8 ppm .

- X-ray Diffraction : Resolves crystal packing and intermolecular interactions (e.g., H-bonded dimers and S⋯S interactions observed in related benzothiazoles) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 393.42 for similar compounds) .

Q. What preliminary biological screening assays are recommended?

- Methodological Answer :

- In Vitro Assays :

- Receptor Binding : Use radioligand displacement assays (e.g., orexin receptor OX1R/OX2R inhibition, as seen in related compounds) .

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria .

- Dose-Response : IC₅₀ values calculated via enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding poses with orexin receptors, focusing on key residues (e.g., His³⁵⁰ in OX1R) .

- Quantum Chemical Calculations : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .

- MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to prioritize analogs .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Comparative Analysis : Tabulate assay conditions (e.g., cell lines, pH, incubation time). For example:

| Study | Cell Line | IC₅₀ (µM) | Assay Type |

|---|---|---|---|

| A | HEK293 | 0.8 | Fluorescence |

| B | HeLa | 5.2 | Colorimetric |

- Mechanistic Probes : Use knockout models or selective inhibitors to isolate pathways (e.g., CRISPR-edited OX1R cells) .

- Meta-Analysis : Apply statistical tools (ANOVA, PCA) to identify confounding variables .

Q. What advanced strategies improve synthetic yield and purity?

- Methodological Answer :

- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., microreactors for exothermic steps) .

- HPLC Purification : Reverse-phase C18 columns with acetonitrile/water gradients isolate >95% pure product .

- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation in real time .

Q. How to design derivatives for enhanced pharmacokinetics?

- Methodological Answer :

- SAR Studies : Modify substituents systematically (e.g., replace methoxy with trifluoromethyl to improve metabolic stability) .

- ADME Prediction : Use tools like SwissADME to estimate logP (target 2–3), permeability (Caco-2 assay), and CYP450 inhibition .

- Prodrug Strategies : Introduce ester groups to increase solubility, with enzymatic cleavage in vivo .

Data Contradiction Analysis

Q. Why do solubility values vary significantly across literature reports?

- Methodological Answer :

- Experimental Variables :

- pH : Solubility increases in alkaline conditions due to deprotonation of the carboxamide group .

- Solvent Polarity : DMSO vs. water solubility differs by 3–4 orders of magnitude .

- Standardization : Follow USP protocols for shake-flask or HPLC solubility measurements at 25°C .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.